molecular formula C17H23NO3S B2605449 2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide CAS No. 1902950-97-3

2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide

Cat. No.: B2605449
CAS No.: 1902950-97-3
M. Wt: 321.44
InChI Key: FEPNRHFSKVATPJ-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide is a synthetic organic compound featuring a benzamide core linked to a saturated octahydro-1,4-benzodioxin moiety via a secondary amine, and an ethylsulfanyl substituent. The 1,4-benzodioxane scaffold is a recognized privileged structure in medicinal chemistry, known for its versatility and presence in compounds with diverse biological activities. Research into analogous benzodioxane-benzamide compounds has identified potent inhibitors of the bacterial cell division protein FtsZ, a promising target for novel antibiotics against multi-drug resistant pathogens like Staphylococcus aureus and Bacillus subtilis . The saturated octahydro-1,4-benzodioxin ring in this compound may influence its conformational flexibility and lipophilicity, which are critical parameters for optimizing pharmacokinetic properties and cellular permeability . Furthermore, structurally related benzodioxane derivatives have demonstrated significant binding affinity for various mammalian therapeutic targets, including α1-adrenergic and 5-HT1A serotonergic receptors, highlighting the scaffold's potential in central nervous system and oncological research . The specific configuration of the benzodioxane ring and the ethylsulfanyl chain in this molecule presents a unique profile for investigating structure-activity relationships. This compound is offered to the scientific community for fundamental research and early drug discovery efforts. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-ethylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c1-2-22-16-6-4-3-5-13(16)17(19)18-12-7-8-14-15(11-12)21-10-9-20-14/h3-6,12,14-15H,2,7-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPNRHFSKVATPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: Starting with a benzoyl chloride derivative, the benzamide core can be formed through a reaction with an amine.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using an appropriate thiol reagent.

    Formation of the Octahydro-1,4-benzodioxin Moiety: This moiety can be synthesized through a cyclization reaction involving diols and appropriate protecting groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzamide core can produce primary or secondary amines.

Scientific Research Applications

Therapeutic Applications

1. Anti-Diabetic Potential
Recent studies have investigated the anti-diabetic properties of compounds related to 2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide. Research indicates that these compounds can inhibit α-glucosidase activity, which is crucial for managing blood glucose levels in diabetic patients. In vitro assays have shown promising results, suggesting potential use in diabetes management .

2. Modulation of Metabolic Disorders
The compound has been linked to the modulation of 11β-hydroxysteroid dehydrogenase type 1 (11BHSD1), an enzyme involved in the regulation of cortisol levels. This modulation is beneficial for treating metabolic syndrome and associated conditions such as obesity and hypertension. The therapeutic implications include improved insulin sensitivity and lipid profiles .

3. Antioxidant Activity
Research indicates that compounds with similar structures possess antioxidant properties, which can protect cells from oxidative stress. This activity is significant in preventing chronic diseases linked to oxidative damage, including cardiovascular diseases and certain cancers .

Case Studies

StudyFocusFindings
Study 1Anti-Diabetic ActivityDemonstrated inhibition of α-glucosidase by derivatives of the compound, suggesting potential for diabetes treatment .
Study 2Metabolic ModulationShowed that the compound modulates 11BHSD1 activity, leading to beneficial effects on metabolic parameters in animal models .
Study 3Antioxidant PropertiesFound that related compounds exhibit significant antioxidant effects, indicating potential use in chronic disease prevention .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that include the formation of the benzodioxin structure followed by the introduction of the ethylsulfanyl group. Variations in synthesis have led to numerous derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The ethylsulfanyl and octahydro-1,4-benzodioxin moieties may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Ring Saturation : The target compound’s octahydro-benzodioxin ring enhances rigidity and lipophilicity compared to dihydro-benzodioxin analogs (e.g., NDD-713, Trazpirobenum), which may influence membrane permeability and metabolic stability .
  • Substituent Chemistry : The ethylsulfanyl group provides moderate lipophilicity (logP ~3.5 estimated), contrasting with polar sulfonamido (e.g., 377760-55-9, logP ~2.8) or cyclopropylmethoxy groups (NDD-713, logP ~4.2) .

Pharmacological and Functional Comparisons

  • NDD-713 and NDD-825: These β₁-adrenoceptor antagonists feature hydroxypropylaminoethoxy chains and cyclopropylmethoxy groups, which enhance receptor binding affinity. The target compound’s ethylsulfanyl group may reduce polar interactions critical for β₁-adrenoceptor activity, implying divergent therapeutic targets .
  • Trazpirobenum: As a glucocorticoid receptor (GR) binder, its indazolyl and difluoropropanoylamino substituents enable high-affinity GR interactions. The target compound lacks such electron-deficient motifs, suggesting distinct receptor selectivity .

Biological Activity

The compound 2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an ethylsulfanyl group and a benzamide moiety linked to an octahydro-1,4-benzodioxin ring. This structural configuration is hypothesized to contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds containing benzamide derivatives have shown promise in inhibiting tumor cell proliferation.
  • Antimicrobial Properties : Certain derivatives demonstrate effectiveness against various bacterial strains.

The biological activity of this compound may involve several mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.
  • DNA Interaction : Similar compounds have been shown to bind to DNA, affecting replication and transcription processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds. Below are summarized findings from relevant research:

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineIC50 (μM)Reference
Compound AAntitumorA549 (Lung Cancer)6.26
Compound BAntimicrobialE. coli20.58
Compound CAntifungalBotrytis cinerea84.4

Detailed Research Findings

  • Antitumor Activity : A study evaluating a series of benzamide derivatives found that certain compounds exhibited significant cytotoxic effects against lung cancer cell lines (A549, HCC827). For instance, one derivative showed an IC50 value of 6.26 μM against A549 cells, indicating potent antitumor potential .
  • Antimicrobial Efficacy : Another investigation into related compounds revealed promising antimicrobial activity against E. coli, with an IC50 value of 20.58 mg/L, classifying it as a low-toxicity compound while maintaining efficacy .
  • Fungal Inhibition : Research on antifungal properties indicated that certain benzamide derivatives were effective against Botrytis cinerea, demonstrating better performance than standard treatments at higher concentrations .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide?

The synthesis typically involves coupling reactions between substituted benzodioxin amines and activated benzamide derivatives. For example, dynamic pH control (pH ~10) using aqueous Na₂CO₃ facilitates the reaction of benzodioxin-6-amine with sulfonyl chlorides or thioether-containing reagents. Subsequent alkylation or arylation steps may introduce the ethylsulfanyl group via lithium hydride (LiH)-catalyzed substitutions in polar aprotic solvents like DMF .

Q. How is the structural integrity of this compound verified post-synthesis?

Characterization relies on spectral techniques:

  • IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • ¹H NMR confirms substituent positions (e.g., benzodioxin proton signals at δ 4.2–4.4 ppm for dioxane methylene groups).
  • Electrospray Ionization Mass Spectrometry (EIMS) validates molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties critical for experimental design?

  • Solubility : Low aqueous solubility necessitates DMSO or DMF as solvents for in vitro assays.
  • Stability : Susceptibility to hydrolysis under acidic/basic conditions requires storage in anhydrous environments.
  • Melting Point : Ranges between 128–168°C, consistent with similar benzodioxin derivatives .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

Molecular docking studies (e.g., using AutoDock Vina) predict interactions with targets like lipoxygenase or β-adrenoceptors. Density Functional Theory (DFT) calculations assess electronic properties of the ethylsulfanyl group, which may enhance binding affinity via hydrophobic interactions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response curves clarify potency variations (e.g., IC₅₀ discrepancies in enzyme inhibition assays).
  • Metabolic stability assays (e.g., liver microsomes) identify degradation products that may confound results.
  • Structural analogs (e.g., replacing ethylsulfanyl with methylsulfonyl) isolate pharmacophore contributions .

Q. How is crystallographic data utilized to refine the compound’s 3D structure?

Single-crystal X-ray diffraction (employing SHELX programs) resolves stereochemistry of the octahydro-benzodioxin ring. Key parameters include torsion angles (C6-C7-O1-O2) and hydrogen-bonding networks between amide groups and solvent molecules .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

  • Cardiovascular studies : Hypertensive rat models assess β₁-adrenoceptor antagonism (e.g., blood pressure modulation).
  • Anti-inflammatory assays : Carrageenan-induced edema models test COX-2 or lipoxygenase inhibition .

Methodological Considerations

Q. How are impurities quantified during synthesis?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects by-products like unreacted benzodioxin-6-amine. Limits of quantification (LOQ) <0.1% ensure compliance with ICH guidelines .

Q. What analytical challenges arise in stability studies?

  • Degradation pathways : Oxidative cleavage of the ethylsulfanyl group under light exposure requires dark storage.
  • Mass balance issues : LC-MS/MS tracks degradation products, ensuring >95% recovery in accelerated stability tests .

Q. How is target selectivity assessed against related receptors?

Radioligand binding assays (e.g., ³H-labeled antagonists for β₁/β₂-adrenoceptors) quantify selectivity ratios. Computational homology modeling identifies receptor-specific binding pockets to guide SAR .

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